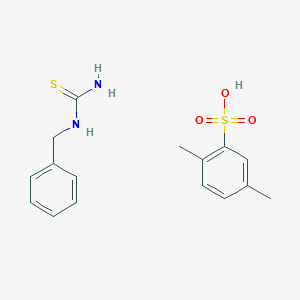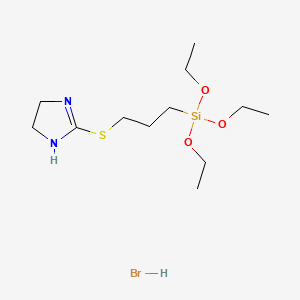![molecular formula C10H11NO3 B14357186 N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine CAS No. 90237-12-0](/img/structure/B14357186.png)
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine: is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadienone ring substituted with a methyl group and a glycine moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine typically involves the following steps:
Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through the oxidation of a suitable precursor, such as 3-methylcyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Glycine Moiety: The glycine moiety can be introduced through a condensation reaction between the cyclohexadienone intermediate and glycine. This reaction often requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
科学的研究の応用
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]alanine: Similar structure with an alanine moiety instead of glycine.
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]serine: Contains a serine moiety.
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]threonine: Features a threonine moiety.
Uniqueness
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine is unique due to its specific combination of a cyclohexadienone ring and a glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
90237-12-0 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-methylphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
InChIキー |
LRCGQOOUYIKXTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C=NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
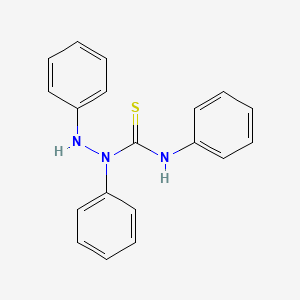
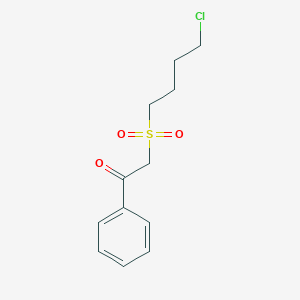
phenylsilane](/img/structure/B14357148.png)
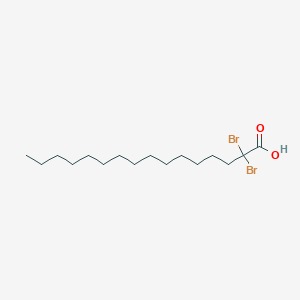
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
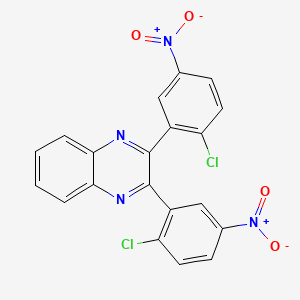
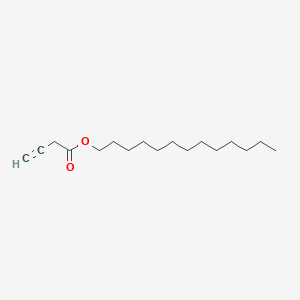
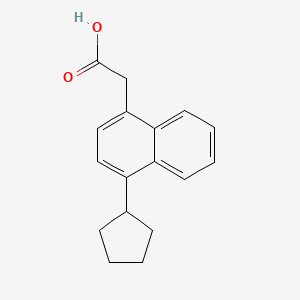
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
